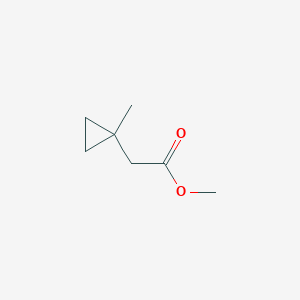

Methyl 2-(1-methylcyclopropyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-methylcyclopropyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(3-4-7)5-6(8)9-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWAQEZLIHKFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56406-01-0 | |

| Record name | methyl 2-(1-methylcyclopropyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity, Transformation Pathways, and Mechanistic Elucidation of Methyl 2 1 Methylcyclopropyl Acetate

Strain-Release Reactivity of the Cyclopropane (B1198618) Ring

The cyclopropane ring in methyl 2-(1-methylcyclopropyl)acetate possesses significant Baeyer and Pitzer strain, estimated to be around 27.5 kcal/mol. This high degree of strain makes the C-C bonds of the ring susceptible to cleavage under conditions that would not affect a typical acyclic alkane. The release of this strain provides a thermodynamic driving force for reactions that lead to the opening of the three-membered ring.

Ring-Opening Reactions and Associated Mechanisms

The cleavage of the cyclopropane ring in derivatives of this compound can be initiated by thermal, acidic, electrophilic, or nucleophilic means. Each of these methods proceeds through distinct mechanistic pathways, leading to a variety of ring-opened products.

While specific studies on the pyrolysis of this compound are not extensively documented, the thermal behavior of related cyclopropyl (B3062369) esters provides insight into its likely decomposition pathways. The pyrolysis of esters lacking a β-hydrogen atom, such as methyl cyclopropanecarboxylate, typically requires high temperatures and can proceed through a biradical mechanism. For this compound, thermal activation would likely lead to homolytic cleavage of one of the cyclopropane C-C bonds.

The initial step in the pyrolysis would be the formation of a 1,3-diradical intermediate. This diradical can then undergo several transformations, including intramolecular hydrogen shifts and rearrangements, to yield a variety of unsaturated products. Based on studies of similar compounds, potential pyrolysis products could include isomers of methyl pentenoate and other rearranged esters. The specific distribution of products would be dependent on the pyrolysis temperature and conditions.

Table 1: Potential Thermal Rearrangement Products of this compound

| Product Name | Chemical Structure |

| Methyl 4-pentenoate | CH2=CHCH2CH2COOCH3 |

| Methyl 3-pentenoate (cis/trans) | CH3CH=CHCH2COOCH3 |

| Methyl 2-methyl-3-butenoate | CH2=CHCH(CH3)COOCH3 |

Note: The product distribution is hypothetical and based on the general reactivity of similar cyclopropane derivatives.

In the presence of acids, the cyclopropane ring of this compound can undergo ring-opening. The mechanism of this process typically involves the protonation of the cyclopropane ring, which can occur on a C-C bond, leading to a corner-protonated cyclopropane intermediate, or on an edge, leading to an edge-protonated species. These intermediates are highly reactive and can be attacked by nucleophiles present in the reaction medium.

The regioselectivity of the nucleophilic attack is influenced by the stability of the resulting carbocation-like species. In the case of this compound, the methyl group on the cyclopropane ring can stabilize a positive charge on the adjacent carbon. Therefore, in an acid-catalyzed solvolysis reaction (e.g., in acetic acid), the nucleophile (acetate) would be expected to attack the more substituted carbon of the cleaved cyclopropane ring.

For instance, in the presence of a strong acid like sulfuric acid in a nucleophilic solvent like methanol (B129727), the reaction would likely proceed via protonation of a cyclopropane C-C bond, followed by nucleophilic attack by methanol to yield a ring-opened methoxy (B1213986) ester.

The cyclopropane ring, with its partial π-character, can react with electrophiles. Electrophilic cleavage of the C-C bonds in this compound would lead to the formation of a carbocationic intermediate, which can then be trapped by a nucleophile. The regioselectivity of the initial electrophilic attack is governed by the ability of the substituents to stabilize the developing positive charge.

The methyl group on the cyclopropane ring can exert a stabilizing inductive effect. Therefore, an electrophile (E+) would preferentially attack the C-C bond opposite to the quaternary carbon to form a more stable tertiary carbocation. This intermediate would then react with a nucleophile (Nu-) to give the final ring-opened product.

General Scheme for Electrophilic Cleavage:

Direct nucleophilic attack on an unsubstituted cyclopropane ring is generally difficult due to the low electrophilicity of the C-C bonds. However, the presence of an electron-withdrawing group, such as the ester functionality in this compound, can activate the ring towards nucleophilic attack, although this is less common than electrophilic or acid-catalyzed opening.

For a nucleophilic ring-opening to occur, it would likely require a highly activated system or specific reaction conditions that are not typically encountered with simple cyclopropyl esters. The reaction would proceed via an SN2-type mechanism, with the nucleophile attacking one of the cyclopropyl carbons and displacing a C-C bond as the "leaving group."

Stereochemical Outcomes of Ring-Opening Transformations

The stereochemistry of ring-opening reactions of cyclopropanes provides crucial information about the reaction mechanism. For concerted reactions, the stereochemical outcome is often dictated by the Woodward-Hoffmann rules. For stepwise reactions involving intermediates, the stereochemistry can be more complex, potentially leading to mixtures of stereoisomers.

In the case of acid-catalyzed or electrophilic ring-opening of substituted cyclopropanes, the reaction can proceed with either inversion or retention of configuration at the carbon atoms of the cleaved bond. The outcome depends on the specific mechanism, including whether the nucleophile attacks from the same side as the departing bond (retention) or from the opposite side (inversion).

For this compound, if a chiral center were present, the stereochemical course of the ring-opening would be a key diagnostic tool. For example, a concerted, disrotatory ring-opening under thermal conditions would lead to a specific stereoisomer of the resulting alkene. Conversely, the formation of a planar carbocation intermediate in an acid-catalyzed reaction would likely lead to a racemic or diastereomeric mixture of products, as the nucleophile could attack from either face of the carbocation.

Table 2: Predicted Stereochemical Outcomes for Ring-Opening of a Chiral Analog

| Reaction Type | Mechanism | Predicted Stereochemical Outcome |

| Thermal Rearrangement | Concerted (e.g., disrotatory) | Stereospecific |

| Acid-Catalyzed Ring Opening | Stepwise (via carbocation) | Non-stereospecific (racemization/diastereomerization) |

| Electrophilic Cleavage | Stepwise (via carbocation) | Non-stereospecific (racemization/diastereomerization) |

| Nucleophilic Attack | SN2-like | Inversion of configuration at the site of attack |

Note: These are general predictions and the actual stereochemical outcome can be influenced by various factors, including the specific reagents and reaction conditions.

Reactions Involving the Ester Functional Group

The reactivity of this compound is dictated by its two primary structural features: the ester functional group and the strained cyclopropyl ring system. The ester group provides a site for nucleophilic acyl substitution, while the cyclopropylmethyl moiety is prone to unique rearrangements under radical and cationic conditions. This section focuses on the transformations centered on the ester functional group.

The ester functional group in this compound can undergo hydrolysis to yield 2-(1-methylcyclopropyl)acetic acid and methanol. This reaction can be catalyzed by either acid or base.

Under basic conditions, such as in the presence of sodium hydroxide (B78521), the reaction proceeds via a nucleophilic addition-elimination mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group to form the carboxylate salt. Subsequent acidification yields the final carboxylic acid product.

Acid-catalyzed hydrolysis also proceeds through a nucleophilic addition-elimination pathway. The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com After a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed.

Transesterification is the process of converting one ester to another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this can be achieved by reacting it with an alcohol (e.g., ethanol) in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com For instance, reacting the methyl ester with ethanol (B145695) under acidic conditions will produce Ethyl 2-(1-methylcyclopropyl)acetate and methanol. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com

| Reaction Type | Reagents | Catalyst | Product(s) |

|---|---|---|---|

| Hydrolysis | H₂O | H⁺ or OH⁻ | 2-(1-methylcyclopropyl)acetic acid + Methanol |

| Transesterification | Ethanol (in excess) | H⁺ or EtO⁻ | Ethyl 2-(1-methylcyclopropyl)acetate + Methanol |

| Transesterification | n-Butanol (in excess) | H⁺ or BuO⁻ | Butyl 2-(1-methylcyclopropyl)acetate + Methanol |

The carbonyl group of the ester is susceptible to transformations such as reduction and addition of organometallic reagents.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(1-methylcyclopropyl)ethanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxy group and a second hydride addition to the resulting aldehyde intermediate.

Addition Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the carbonyl carbon of esters. The reaction of this compound with two equivalents of a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), would result in the formation of a tertiary alcohol, 2-(1-methylcyclopropyl)-3-methyl-2-butanol, after an aqueous workup. The mechanism involves an initial nucleophilic addition to form a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second addition by another equivalent of the Grignard reagent.

| Reaction Type | Reagents | Solvent | Product |

|---|---|---|---|

| Reduction | 1. LiAlH₄ 2. H₂O workup | Diethyl ether or THF | 2-(1-methylcyclopropyl)ethanol |

| Grignard Addition | 1. CH₃MgBr (2 equiv.) 2. H₃O⁺ workup | Diethyl ether or THF | 2-(1-methylcyclopropyl)-3-methyl-2-butanol |

| Grignard Addition | 1. PhMgBr (2 equiv.) 2. H₃O⁺ workup | Diethyl ether or THF | 2-(1-methylcyclopropyl)-1,1-diphenyl-ethanol |

Mechanistic Studies of Reaction Pathways

No mechanistic studies have been published that identify or characterize intermediates in reactions involving this compound.

Hypothetical Intermediates: In potential transition metal-catalyzed reactions, the formation of several types of intermediates could be postulated. For example, in a palladium-catalyzed C-H activation, a palladacycle intermediate could be formed. In reactions involving the cyclopropane ring, a cyclopropylmethyl radical or cation could be generated, which are known to be prone to rapid ring-opening to form homoallylic species. The specific nature of any intermediates would be highly dependent on the reaction conditions and the transition metal catalyst employed.

There are no published kinetic or thermodynamic data for any reactions of this compound.

Expected Kinetic and Thermodynamic Considerations: The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) would be a significant thermodynamic driving force for ring-opening reactions. Kinetically, reactions involving the cleavage of the cyclopropane ring would likely have a lower activation energy compared to analogous reactions with unstrained alkyl groups. The rate of any potential reaction would also be influenced by the steric hindrance imposed by the 1-methyl group on the cyclopropane ring and the electronic effects of the acetate (B1210297) group.

Specific studies on the influence of substituents on the reactivity and selectivity of this compound are not available.

General Principles of Substituent Effects: In the context of cyclopropane chemistry, the electronic nature of substituents has a profound impact on reactivity. Electron-withdrawing groups, such as the ester in this compound, can polarize the cyclopropane ring and influence its susceptibility to nucleophilic or electrophilic attack. The methyl group at the C1 position of the cyclopropane ring would be expected to exert a steric effect, potentially hindering the approach of a catalyst or reagent to that face of the ring. Furthermore, the methyl group could influence the regioselectivity of potential ring-opening reactions by stabilizing adjacent carbocationic or radical intermediates.

Advanced Spectroscopic Characterization and Structural Analysis of Methyl 2 1 Methylcyclopropyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of Methyl 2-(1-methylcyclopropyl)acetate, offering insights into the proton and carbon environments and their connectivity.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and type of chemical environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The highly strained cyclopropyl (B3062369) ring protons are anticipated to appear in the upfield region, while protons adjacent to the electronegative oxygen atom of the ester group will be deshielded and appear downfield. oregonstate.edulibretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for the seven unique carbon atoms in the structure. The carbonyl carbon of the ester is the most deshielded, appearing significantly downfield. Carbons within the strained cyclopropyl ring and the attached methyl group are expected at characteristic upfield chemical shifts. libretexts.org

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cyclopropyl CH₂ (4H) | 0.3 – 0.8 | Multiplet | 4H |

| Cyclopropyl C-CH₃ (3H) | 1.1 – 1.3 | Singlet | 3H |

| Acetate (B1210297) CH₂ (2H) | 2.2 – 2.5 | Singlet | 2H |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl CH₂ | 5 – 15 |

| Quaternary Cyclopropyl C | 15 – 25 |

| Cyclopropyl C-CH₃ | 20 – 30 |

| Acetate CH₂ | 35 – 45 |

| Methoxy (B1213986) O-CH₃ | 50 – 55 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. chemicalbook.comchemicalbook.comspectrabase.comresearchgate.net

Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in 1D NMR into a complete, unambiguous structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show correlations primarily between the diastereotopic protons on the cyclopropyl ring, confirming their coupling relationship. The other signals (three singlets) would not show any cross-peaks, confirming their isolation from other proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign each carbon signal based on the more easily interpreted proton spectrum. For instance, the proton signal around 3.7 ppm would correlate to the carbon at ~52 ppm, confirming the O-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for this molecule, as it reveals long-range (2- and 3-bond) correlations between protons and carbons, allowing for the connection of quaternary centers and isolated spin systems. Key expected correlations include:

A correlation between the methoxy protons (~3.7 ppm) and the carbonyl carbon (~172 ppm).

Correlations from the acetate methylene (B1212753) protons (~2.4 ppm) to both the carbonyl carbon (~172 ppm) and the quaternary cyclopropyl carbon (~20 ppm).

Correlations from the cyclopropyl methyl protons (~1.2 ppm) to the quaternary cyclopropyl carbon and the adjacent cyclopropyl methylene carbons.

These HMBC correlations would provide unequivocal proof of the molecular backbone, connecting the methyl ester function to the methylene bridge and finally to the 1-methylcyclopropyl moiety.

Dynamic NMR studies involve acquiring spectra at variable temperatures to investigate conformational changes that are rapid on the NMR timescale at room temperature. For this compound, the primary bond with potential for restricted rotation is the C-C bond connecting the cyclopropyl ring and the acetate's methylene group.

At ambient temperature, free rotation around this bond is expected, resulting in sharp, time-averaged NMR signals. By lowering the temperature, it might be possible to slow this rotation. If the energy barrier to rotation is sufficiently high and distinct, stable conformers (rotamers) exist, one might observe signal broadening, followed by decoalescence into separate signals for each conformer at very low temperatures. Such a study would provide valuable thermodynamic and kinetic data about the conformational preferences of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is particularly sensitive to polar bonds, making it an excellent tool for identifying the prominent ester functional group. The spectrum of this compound is expected to be dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch. orgchemboulder.comrockymountainlabs.com The C-O single bond stretches of the ester will also produce strong, characteristic bands. spectroscopyonline.comucalgary.ca

Expected Characteristic FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1750 – 1735 | Strong, Sharp |

| C-O (Ester) | Stretch | 1300 – 1000 (two bands) | Strong |

| C-H (Alkyl) | Stretch | 2850 – 2960 | Medium |

| C-H (Cyclopropyl) | Stretch | ~3050 | Medium-Weak |

Note: The presence of the strained cyclopropyl ring may result in C-H stretching vibrations appearing at slightly higher wavenumbers than typical alkyl groups. vscht.cz

Raman spectroscopy provides complementary information to FT-IR, as it is more sensitive to non-polar, symmetric bonds. It is particularly useful for characterizing the carbon skeleton of a molecule. For this compound, the Raman spectrum would clearly show the C-H stretching vibrations. A key feature would be the symmetric "breathing" mode of the cyclopropane (B1198618) ring, which often gives rise to a distinct and strong Raman signal. The C=O stretch, while visible, is typically weaker in Raman than in IR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₇H₁₂O₂. HRMS analysis is critical to distinguish this formula from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

The precise mass measurement from HRMS is compared against the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). The close agreement between the experimental and theoretical mass confirms the molecular formula with a high degree of confidence.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₂ |

| Theoretical Exact Mass (Monoisotopic) | 128.08373 u |

| Nominal Mass | 128 u |

| Typical Experimental Mass (Expected) | 128.0837 ± 0.0005 u |

| Ion Species (Typical) | [M+H]⁺, [M+Na]⁺, or M⁺• |

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion. In this technique, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For cyclopropane derivatives, fragmentation can be complex, often involving ring-opening mechanisms. nih.gov

For this compound, several key fragmentation pathways can be proposed based on the principles of mass spectrometry and studies of related cyclopropyl esters:

Loss of the Methoxy Group: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH), leading to the formation of a stable acylium ion.

Cleavage of the Ester Group: The entire methoxycarbonyl group (•COOCH₃) can be cleaved.

Cyclopropyl Ring Opening: The strained cyclopropane ring can undergo cleavage, often initiated by a hydrogen shift, leading to a variety of acyclic fragment ions. nih.gov This process can be a diagnostic feature for cyclopropyl-containing compounds.

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer from the alkyl chain to the carbonyl oxygen can occur, leading to neutral losses.

| Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure/Formula |

|---|---|---|

| 97 | •OCH₃ (31 u) | [C₆H₉O]⁺ (Acylium ion) |

| 83 | •CH₂COOCH₃ (73 u) or sequential losses | [C₆H₁₁]⁺ (Cyclopropylmethyl cation) |

| 69 | •COOCH₃ (59 u) | [C₅H₉]⁺ (Ring-opened fragment) |

| 55 | C₄H₈O₂ (88 u) | [C₄H₇]⁺ (Cyclobutyl or related cation) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. omu.edu.trlibretexts.org This technique provides accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the crystalline form.

As of this writing, a specific crystal structure for this compound has not been deposited in public structural databases. However, analysis of closely related structures, such as substituted cyclopropane carboxylic acid esters, provides valuable insights into the expected solid-state conformation. For instance, crystallographic studies on similar molecules reveal key conformational preferences, such as the orientation of the ester group relative to the cyclopropane ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding in derivatives or crystal packing forces. researchgate.net

| Parameter | Typical Value/Description |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å) | a, b, c dimensions specific to crystal |

| Bond Length (C-C in ring) | ~1.51 Å |

| Bond Angle (in ring) | ~60° (internal), ~118-122° (external) |

| Conformation | Analysis of torsion angles (e.g., C-C-C=O) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

This compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it does not exhibit optical activity and cannot be analyzed by chiroptical techniques like Circular Dichroism (CD).

However, the cyclopropane scaffold is a key feature in many chiral molecules, including pharmaceuticals and natural products. nih.gov For chiral derivatives of cyclopropanes, chiroptical spectroscopy is an indispensable tool. saschirality.org Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique is particularly valuable for:

Determination of Absolute Configuration: By comparing experimental CD spectra with those predicted from quantum chemical calculations, the absolute stereochemistry (R/S configuration) of a chiral center can be determined.

Measurement of Enantiomeric Excess (ee): The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a mixture. nih.gov By calibrating with a sample of known enantiomeric purity, CD spectroscopy can be used for the rapid and accurate determination of the enantiomeric excess of a sample. nih.govrsc.org This is a critical parameter in asymmetric synthesis, where the goal is to produce one enantiomer selectively. rochester.edu

The application of CD spectroscopy is thus highly relevant for synthetic pathways that might produce chiral analogs or derivatives of this compound, providing crucial information on the stereochemical outcome of such reactions.

Computational and Theoretical Investigations of Methyl 2 1 Methylcyclopropyl Acetate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic properties and thermodynamic stability of Methyl 2-(1-methylcyclopropyl)acetate. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For this compound, DFT studies, often employing functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p), are used to perform geometry optimization, finding the lowest energy arrangement of atoms. nih.govnih.gov

These calculations yield crucial data on the molecule's structural parameters and thermodynamic stability. Key parameters that would be investigated include bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate thermodynamic descriptors like the enthalpy of formation and Gibbs free energy, which are essential for assessing the molecule's stability. nih.gov

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a critical aspect of DFT studies. The energy gap between the HOMO and LUMO provides insight into the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Data from DFT Calculations for a Cyclopropyl (B3062369) Ester Derivative

| Calculated Property | Typical Value | Significance |

|---|---|---|

| C-C (ring) Bond Length | ~1.51 Å | Indicates the structure of the strained cyclopropane (B1198618) ring. |

| C=O Bond Length | ~1.21 Å | Characteristic of the ester carbonyl group. |

| HOMO Energy | -7.0 to -6.0 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | +1.0 to +2.0 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~8.0 eV | Indicator of chemical stability and reactivity. |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. researchgate.netdtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD), provide a rigorous approach to studying molecular orbitals. wayne.eduwayne.edu

For this compound, ab initio calculations are employed to obtain highly accurate wave functions and energies. wayne.edu This allows for a detailed analysis of the molecular orbitals, going beyond the HOMO/LUMO description to understand the contributions of different atomic orbitals to each molecular orbital. This is essential for understanding the nature of the chemical bonds, particularly the strained bonds within the cyclopropane ring.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.orglibretexts.org For this compound, rotations can occur around the single bond connecting the cyclopropyl ring to the acetate (B1210297) group and within the methyl ester moiety.

Computational methods are used to map the potential energy surface (PES) as a function of these rotational angles (dihedral angles). libretexts.org By systematically rotating these bonds and calculating the energy at each step, a conformational energy landscape can be constructed. This landscape reveals the low-energy, stable conformers (energy minima) and the energy barriers (transition states) that separate them. uwlax.edunih.gov

For this molecule, key conformers would include those where the carbonyl group is oriented in different positions relative to the cyclopropane ring (e.g., s-cis or s-trans). uwlax.edu The relative energies of these conformers determine their population at a given temperature. This information is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation.

Table 2: Illustrative Conformational Energy Data for a Cyclopropyl Ketone Analog

| Conformer | Dihedral Angle (O=C-C-Ring) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| s-cis | 180° | 0.00 | Most Stable |

| Gauche | ~50° | +2.50 | Least Stable (Transition State) |

| s-trans | 0° | +1.20 | Local Minimum |

Data based on findings for cyclopropyl methyl ketone, which serves as a structural analog. uwlax.edu

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can understand reaction rates, mechanisms, and selectivity. rsc.org

The cyclopropane ring in this compound is characterized by significant ring strain, making it susceptible to ring-opening reactions under certain conditions (e.g., acidic, thermal, or radical). beilstein-journals.orgnih.gov Theoretical studies can elucidate the mechanisms of these ring-opening pathways.

Computational chemists use methods like DFT to locate the transition state structures for various possible ring-opening reactions. researchgate.netresearchgate.net By calculating the activation energy (the energy difference between the reactant and the transition state), the feasibility of a proposed pathway can be assessed. wayne.edu For example, computations can model the disrotatory and conrotatory ring-opening paths of the cyclopropyl cation or radical, determining which is energetically favored. researchgate.netnih.gov These studies can reveal whether the ring-opening is a concerted process or proceeds through intermediates, providing a level of detail often unattainable through experimental methods alone. nih.gov

Theoretical methods are increasingly used to predict the outcome of catalytic reactions, saving significant time and resources in the laboratory. mdpi.com For this compound, this could involve modeling reactions such as Lewis acid-catalyzed hydrolysis or transesterification. acs.org

By modeling the entire catalytic cycle, researchers can determine the rate-determining step and understand the origins of selectivity (chemo-, regio-, and stereoselectivity). rsc.orgmit.edu For instance, in a Lewis acid-catalyzed reaction, computations can show how the catalyst coordinates to the ester's carbonyl oxygen, activating it for nucleophilic attack. acs.org The model can then calculate the energy barriers for the nucleophile attacking from different faces of the molecule, thereby predicting the stereochemical outcome. These predictive models are crucial for designing more efficient and selective catalysts for chemical synthesis. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. An MD simulation calculates the trajectory of individual atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed view of the dynamic behavior of a system at the atomic level.

For this compound, MD simulations could provide significant insights into its conformational flexibility and intermolecular interactions. The presence of the ester group and the strained cyclopropyl ring introduces interesting structural dynamics. Key areas of investigation using MD simulations would include:

Conformational Analysis: The rotation around the single bonds, particularly the bond connecting the cyclopropyl ring to the acetate group, can be explored. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them.

Solvent Effects: By simulating the compound in various solvents, it is possible to understand how the solvent environment influences its conformation and dynamics. This is particularly relevant for predicting its behavior in different reaction media or biological environments.

Intermolecular Interactions: Simulations of multiple this compound molecules can reveal information about its aggregation behavior and the nature of its intermolecular forces in the liquid state.

A typical MD simulation protocol for this compound would involve defining a force field (a set of parameters describing the potential energy of the system), placing the molecule(s) in a simulation box (often with a solvent), and running the simulation for a specified length of time (from nanoseconds to microseconds) at a given temperature and pressure. The resulting trajectory provides a wealth of data on the molecule's dynamic properties.

Table 1: Potential Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Example Value/Method | Purpose |

|---|---|---|

| Force Field | GROMOS, AMBER, CHARMM | To define the potential energy function of the system. |

| Simulation Box | Cubic or Rectangular | To contain the molecule(s) and solvent. |

| Solvent | Water, Methanol (B129727), etc. | To mimic a solution environment. |

| Temperature | 298 K (25 °C) | To simulate room temperature conditions. |

| Pressure | 1 atm | To simulate standard atmospheric pressure. |

In Silico Predictions of Spectroscopic Parameters

In silico (computational) methods for predicting spectroscopic parameters are essential for the structural elucidation of novel compounds and for validating experimental data. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting a variety of molecular properties, including spectroscopic parameters, with a good balance of accuracy and computational cost.

For this compound, DFT calculations could be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. ufv.br This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. ufv.br Predicted spectra can be invaluable for assigning peaks in experimental spectra, especially for complex molecules. The accuracy of these predictions has significantly improved with the development of advanced computational methods. youtube.com

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. These calculations can help in identifying the characteristic vibrational modes of the functional groups present, such as the C=O stretch of the ester and the various C-H and C-C vibrations of the methyl and cyclopropyl groups.

The general workflow for these predictions involves first optimizing the geometry of the this compound molecule to find its lowest energy conformation. Then, using this optimized geometry, the relevant spectroscopic properties are calculated.

Table 2: Illustrative Example of Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

This table is a hypothetical representation of what in silico predictions would provide and is for illustrative purposes only, as specific published data for this compound is not available.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~173 | N/A | N/A |

| Methoxy (B1213986) Carbon (-OCH₃) | ~51 | 3 | ~3.6 |

| Methylene (B1212753) Carbon (-CH₂-) | ~40 | 2 | ~2.3 |

| Quaternary Cyclopropyl Carbon | ~20 | N/A | N/A |

| Methyl Carbon (-CH₃) | ~22 | 3 | ~1.1 |

| Cyclopropyl Methylene Carbons (-CH₂-) | ~12 | 4 (total) | ~0.4 |

Applications of Methyl 2 1 Methylcyclopropyl Acetate As a Synthetic Building Block and Intermediate

Role in the Synthesis of Agrochemicals

The incorporation of cyclopropane (B1198618) rings is a well-established strategy in the design of modern agrochemicals, including insecticides and herbicides. The rigid structure of the cyclopropane group can lock a molecule into a biologically active conformation, enhancing its interaction with target enzymes or receptors, and can also improve metabolic stability.

While direct synthesis of a commercial agrochemical from Methyl 2-(1-methylcyclopropyl)acetate is not prominently documented, its structural motifs are found in related classes of active compounds. For instance, esters of 2-methyl-2-arylpropyl carboxylates, which share a similar sterically hindered ester structure, are known intermediates in the synthesis of high-efficiency pyrethroid insecticides google.com. Pyrethroids are a major class of insecticides that mimic the structure of natural pyrethrins, and the cyclopropane ring is a cornerstone of their chemical architecture.

Furthermore, ongoing research into novel herbicides involves the synthesis of complex molecules where structural variety is key to discovering new modes of action nih.gov. The development of selective post-emergence herbicides often involves creating libraries of compounds with diverse functional groups. The 1-methylcyclopropylacetate core can serve as a scaffold, allowing for the introduction of various pharmacophores to generate new herbicidal candidates. The unique properties conferred by the cyclopropyl (B3062369) group make it a valuable component in the rational design of next-generation agrochemicals.

Precursor for Other Advanced Organic Building Blocks and Reagents

The chemical reactivity of this compound allows it to serve as a versatile starting material for a range of more complex and functionalized organic building blocks. These advanced intermediates are subsequently used in multi-step syntheses in the pharmaceutical and materials science industries.

Key derivatives that can be synthesized from the basic this compound structure include those with functionalized methyl groups attached to the cyclopropane ring. Examples of such transformations include bromination, hydroxylation, or substitution with sulfonyl groups, leading to a variety of useful intermediates vulcanchem.comcphi-online.com.

| Derivative Compound | CAS Number | Molecular Formula | Application/Significance |

| Methyl 2-(1-(bromomethyl)cyclopropyl)acetate | 152922-74-2 | C7H11BrO2 | Intermediate for nucleophilic substitution reactions. |

| Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate | 142148-13-8 | C7H12O3 | Precursor for further oxidation or esterification. |

| Methyl 2-(1-(mercaptomethyl)cyclopropyl)acetate | 152922-73-1 | C7H12O2S | Key precursor in the synthesis of leukotriene receptor antagonists. |

| Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate | 1375471-65-0 | C7H11ClO4S | Reactive intermediate due to the electrophilic chlorosulfonyl group. vulcanchem.com |

This table is generated based on data from multiple sources, illustrating the range of derivatives accessible from the parent compound.

These functionalized building blocks are valuable because they offer multiple reaction sites, allowing chemists to construct complex molecules with precise control over the final architecture.

One of the most direct applications of this compound is its use as a precursor to 2-(1-methylcyclopropyl)acetic acid and its derivatives. The ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

This carboxylic acid is a valuable building block in its own right. It can be converted into other esters, amides, or acid chlorides, opening up a wide array of synthetic possibilities. The synthesis of substituted cyclopropanecarboxylic acids is a significant area of organic chemistry, as these motifs are present in numerous pharmaceuticals and biologically active compounds. The general transformation is outlined below:

Reaction Scheme: Hydrolysis of this compound

This straightforward conversion makes this compound a convenient and stable source for the corresponding carboxylic acid, avoiding the need to handle the potentially more reactive acid directly during storage or initial reaction steps.

Beyond simple hydrolysis, the core structure of this compound can be elaborated into a variety of more complex functionalized cyclopropane derivatives. The presence of the ester allows for reactions such as alpha-halogenation or condensation, while the methyl group on the cyclopropane ring can also be a site for further chemical modification.

For example, related cyclopropyl building blocks are used to synthesize cyclopropyl-substituted amino acids, which are valuable components in peptide and protein chemistry researchgate.net. The synthesis of compounds like 2-(1-methylcyclopropyl)glycine, a non-proteinogenic amino acid, can be envisioned starting from intermediates derived from the title compound. These amino acids are used to create peptides with constrained conformations, which can lead to enhanced biological activity or stability.

The general strategy involves using the cyclopropylacetate core as a scaffold and introducing new functional groups through multi-step reaction sequences. This versatility underscores the importance of this compound as a foundational building block in synthetic organic chemistry.

Intermediate in the Synthesis of Complex Natural Product Analogs (excluding direct biological activity)

Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often make them difficult to synthesize on a large scale. Consequently, chemists often design and synthesize simplified or modified analogs that retain the key structural features responsible for biological activity but are more accessible synthetically.

The rigid and well-defined three-dimensional structure of the cyclopropane ring makes it an excellent substituent for mimicking or replacing other chemical groups in natural product analogs. Its conformational rigidity can help to lock a molecule into a specific shape, which is often crucial for its interaction with biological targets. While there are no specific examples of a direct total synthesis of a natural product analog starting from this compound in the searched literature, its derivatives, such as cyclopropyl amino acids, are known components of bioactive natural products researchgate.net.

The synthesis of these specialized amino acids from cyclopropyl precursors demonstrates a key application area. By incorporating these building blocks, chemists can create peptide-based natural product analogs with modified backbones, potentially leading to improved properties. The use of acetate-derived units is also a fundamental concept in the biosynthesis of many natural products, including terpenes and polyketides psu.edu. Synthetic strategies often mimic these biosynthetic pathways, and small, functionalized building blocks like this compound are valuable starting points for such endeavors. Annulative methods used in the synthesis of complex meroterpene natural products also rely on the assembly of complex cyclic systems from simpler building blocks nsf.gov.

Utilization in the Development of Novel Synthetic Methodologies

This compound and related compounds are not only used to synthesize target molecules but also play a role in the development of new synthetic reactions and strategies. The unique reactivity of the strained cyclopropane ring often serves as a testbed for exploring novel chemical transformations.

Research in this area includes the development of new methods for creating cyclopropylideneacetates, which are highly versatile multifunctional building blocks researchgate.net. These compounds can undergo a variety of addition and substitution reactions, making them valuable platforms for constructing diverse molecular architectures. The development of reproducible and inexpensive preparations for such building blocks is a key focus of process chemistry and methodology development.

Furthermore, new catalytic processes are continually being explored to functionalize C-H bonds, including those on cyclopropane rings. The development of novel process concepts, for instance in the synthesis of methyl acetate (B1210297) itself, highlights the ongoing drive for innovation in synthetic chemistry elsevierpure.com. The use of compounds like this compound in these studies helps to expand the toolbox of reactions available to organic chemists, enabling the synthesis of increasingly complex molecules with greater efficiency and selectivity.

Future Research Directions and Emerging Trends in Methyl 2 1 Methylcyclopropyl Acetate Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research in the synthesis of Methyl 2-(1-methylcyclopropyl)acetate and related compounds is increasingly focused on sustainable practices that minimize waste, reduce energy consumption, and utilize renewable resources.

Biocatalytic Approaches: Enzyme-catalyzed reactions offer a green alternative to traditional synthetic methods. The use of engineered enzymes, such as heme proteins, has shown promise in the stereoselective cyclopropanation of olefins with diazo compounds. mpg.de This biocatalytic approach can lead to high yields and excellent enantioselectivity, providing a potential route to chiral derivatives of this compound.

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity. rsc.org The development of photocatalytic methods for the synthesis of cyclopropanes, including solvent-free solid-state photodenitrogenation of crystalline 1-pyrazolines, presents a greener alternative to heavy-metal-catalyzed processes. rsc.org

Green Chemistry Principles in Cyclopropanation: A broader trend involves the holistic application of green chemistry principles to cyclopropane (B1198618) synthesis. rsc.orgresearchgate.net This includes the use of alternative reaction media like water or ionic liquids, and energy sources such as electrochemistry, mechanochemistry, microwave, and ultrasound irradiation. rsc.orgresearchgate.net These strategies aim to reduce the environmental impact associated with the synthesis of compounds like this compound.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis | Use of engineered enzymes | High stereoselectivity, mild reaction conditions, reduced waste |

| Photocatalysis | Visible light as an energy source | Green energy source, novel reactivity, potential for solvent-free reactions |

| Green Solvents | Water, ionic liquids | Reduced use of volatile organic compounds, improved safety profile |

| Alternative Energy | Microwaves, ultrasound | Enhanced reaction rates, improved energy efficiency |

Exploration of New Catalytic Transformations

The strained three-membered ring of this compound imparts unique reactivity, making it a versatile building block for the synthesis of more complex molecules. Future research will undoubtedly focus on exploring new catalytic transformations that exploit this inherent reactivity.

Ring-Opening Reactions: The cleavage of the cyclopropane ring can be a powerful strategy for the construction of acyclic and larger ring systems. Catalytic ring-opening reactions of cyclopropyl (B3062369) esters can be initiated by various catalysts, leading to a diverse range of products. mpg.deresearchgate.net For instance, the ring-opening of vinylcyclopropanes can be controlled by the choice of Brønsted or Lewis acids to yield different cyclic products. nih.gov

C-H Activation and Functionalization: The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Palladium-catalyzed C-H activation of cyclopropanes has been demonstrated, enabling the introduction of various functional groups. rsc.orgsigmaaldrich.com This strategy could be applied to this compound to create novel derivatives with tailored properties.

Cycloaddition Reactions: Cyclopropyl compounds can participate in various cycloaddition reactions, acting as three-carbon building blocks. Formal [3+2]-cycloaddition reactions of cyclopropyl carbonyls with various electrophiles can lead to the formation of five-membered rings. Exploring the scope of these reactions with this compound could open up new avenues for the synthesis of complex heterocyclic and carbocyclic systems.

| Transformation Type | Description | Potential Products from this compound |

| Ring-Opening | Cleavage of the cyclopropane ring to form linear or larger cyclic structures. | Functionalized esters, lactones, and carbocycles. |

| C-H Activation | Direct functionalization of C-H bonds on the cyclopropane ring or adjacent positions. | Arylated, alkylated, or otherwise substituted derivatives. |

| Cycloaddition | Reaction of the cyclopropane ring as a three-carbon synthon with other molecules. | Five-membered rings and other complex cyclic systems. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. In the context of this compound, advanced computational modeling will play a crucial role in guiding the development of new synthetic methods and understanding its chemical behavior.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the mechanism of reactions involving cyclopropanes. For example, DFT studies have been used to investigate the ring-opening of cyclopropyl ketones, elucidating the role of catalysts and substituent effects. rsc.org Similar studies on this compound could help in designing more efficient catalytic systems for its transformation.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and intermolecular interactions of cyclopropane derivatives. researchgate.net This can be particularly useful in understanding the behavior of these molecules in biological systems or in the design of new materials.

Predictive Models for Reactivity: By combining computational data with experimental results, it is possible to develop predictive models for the reactivity of cyclopropane derivatives. nih.gov These models can help in the rational design of new reactions and in the optimization of existing synthetic routes, accelerating the discovery of new applications for this compound.

| Computational Method | Application in this compound Chemistry |

| DFT | Elucidation of reaction mechanisms, prediction of reaction barriers, understanding catalyst-substrate interactions. |

| MD Simulations | Study of conformational preferences, interactions with solvents and biomolecules. |

| Predictive Modeling | Development of quantitative structure-activity relationships (QSAR) to predict reactivity and properties. |

Design and Synthesis of Novel Cyclopropyl-Containing Materials

The unique properties of the cyclopropane ring can be harnessed to create novel materials with tailored functionalities. The incorporation of this compound or its derivatives into polymers and other materials is an emerging area of research.

Cyclopropyl-Containing Polymers: The radical polymerization of cyclopropyl-containing monomers, such as cyclopropyl methacrylates and styrenes, can lead to the formation of polymers with interesting properties. rsc.orgresearchgate.net These polymers can be optically transparent and photosensitive, making them suitable for applications in microelectronics and optics. rsc.orgrsc.org The ester functionality in this compound could be modified to create novel monomers for polymerization.

Functional Materials: The reactivity of the cyclopropane ring can be exploited to create functional materials. For example, the ring-opening of cyclopropane derivatives can be used to cross-link polymers or to introduce specific functional groups. This could lead to the development of new adhesives, coatings, and responsive materials.

| Material Type | Potential Monomer/Precursor | Key Properties and Applications |

| Optical Polymers | Cyclopropyl-functionalized styrenes and acrylates | High transparency, tunable refractive index, for lenses and optical fibers. |

| Photosensitive Polymers | Polymers with cyclopropyl and other photoreactive groups | Cross-linkable upon UV exposure, for photoresists and photolithography. |

| Functional Coatings | Polymers incorporating cyclopropyl esters | Enhanced adhesion, scratch resistance, and chemical stability. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern synthesis technologies, such as flow chemistry and automated synthesis, is set to revolutionize the way molecules like this compound are prepared and studied. These platforms offer significant advantages in terms of efficiency, safety, and scalability.

Continuous Flow Synthesis: Performing reactions in a continuous flow system can offer better control over reaction parameters, leading to higher yields and purities. mpg.deresearchgate.net The synthesis of cyclopropane derivatives has been successfully demonstrated in flow reactors, highlighting the potential for the continuous production of this compound. mpg.deresearchgate.net

Automated Synthesis and High-Throughput Screening: Automated synthesis platforms can be used to rapidly generate libraries of cyclopropane derivatives for screening in various applications. rsc.org High-throughput screening (HTS) techniques allow for the rapid optimization of reaction conditions, accelerating the discovery of new catalysts and synthetic routes. sigmaaldrich.com

| Technology | Advantages for this compound Chemistry |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, and potential for telescoped reactions. |

| Automated Synthesis | Rapid generation of compound libraries for screening and optimization. |

| High-Throughput Screening | Accelerated discovery of optimal reaction conditions, catalysts, and substrates. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(1-methylcyclopropyl)acetate, and how can reaction yields be maximized?

- Methodology : The synthesis involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-formed cyclopropane derivatives. For example, mesylation of intermediates (e.g., 2-(1'-Mesyloxycyclopropyl)acetic acid) using mesyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) and DMAP as catalysts achieves 58% yield after recrystallization . Critical steps include precise temperature control (e.g., 90°C for cyclization) and purification via solvent evaporation and column chromatography.

- Data : Key intermediates show IR peaks at 1740 cm⁻¹ (ester C=O) and NMR signals at δ 1.2–1.5 ppm (cyclopropyl CH₂) .

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify cyclopropane protons (δ 0.8–1.3 ppm) and ester carbonyls (δ 170–175 ppm). For example, C(8)-C(7) bond lengths (1.563 Å) correlate with cyclopropane strain .

- Mass Spectrometry (MS) : High-resolution MS (m/z 224 [M⁺]) confirms molecular weight and fragmentation patterns (e.g., loss of CONH₂ at m/z 180) .

- X-ray Crystallography : Resolves bond angles (e.g., C(9)-O(4)-C(15) = 115.69°) and confirms stereochemistry .

Q. How does the cyclopropane ring affect the compound’s stability under acidic or basic conditions?

- Methodology : Accelerated stability studies in buffered solutions (pH 2–12) at 40°C for 14 days. HPLC or GC-MS monitors degradation.

- Findings : The cyclopropane ring’s strain (bond angles ~60°) increases susceptibility to ring-opening under strong acids (e.g., HCl), forming linear ketones. Base stability depends on ester hydrolysis rates .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the cyclopropane C(7)-C(8) bond (1.563 Å) shows higher electron density, favoring nucleophilic attack .

- Validation : Experimental kinetic studies align with computed activation energies (ΔG‡ ≈ 25–30 kcal/mol for SN2 reactions) .

Q. How can enantiomers of cyclopropane-containing analogs be resolved for structure-activity studies?

- Methodology : Chiral HPLC using amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer .

- Case Study : Methyl 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetate achieved 98% enantiomeric excess (ee) using (R)-BINAP ligands in asymmetric cyclopropanation .

Q. What in vivo metabolic pathways are hypothesized for this compound based on cyclopropane-amino acid analogs?

- Methodology : Radiolabeled (¹⁴C) compound administration in rodent models, followed by LC-MS/MS analysis of urine and plasma.

- Insights : Cyclopropyl groups in amino acids (e.g., 1-aminocyclopropane-1-carboxylic acid) undergo β-oxidation or conjugation with glutathione, suggesting similar detoxification pathways .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.